Cbz-Arg(Pbf)-OH
Overview
Description
Cbz-Arg(Pbf)-OH, also known as benzyloxycarbonyl-L-arginine (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl) hydroxide, is a protected form of the amino acid arginine. It is commonly used in peptide synthesis due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Arg(Pbf)-OH typically involves the protection of the arginine side chain with a pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group. The process begins with the protection of the amino group of arginine using a benzyloxycarbonyl (Cbz) group. The Pbf group is then introduced to protect the guanidino group of arginine. The reaction conditions often involve the use of trifluoroacetic acid (TFA) and other scavengers to ensure the stability of the protected arginine .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cbz-Arg(Pbf)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the Cbz and Pbf protecting groups using TFA and other reagents.
Coupling Reactions: The formation of peptide bonds with other amino acids or peptides.
Hydrolysis: The cleavage of peptide bonds under acidic or basic conditions.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Pbf group.
Hydrogenation: Used for the removal of the Cbz group.
Coupling Reagents: Such as HATU or DIC, used for peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected arginine, peptide chains, and various intermediates depending on the specific reaction conditions.
Scientific Research Applications
Cbz-Arg(Pbf)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: For the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes
Mechanism of Action
The mechanism of action of Cbz-Arg(Pbf)-OH involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group, while the Pbf group protects the guanidino group of arginine. These protecting groups prevent unwanted side reactions during peptide synthesis and can be selectively removed under specific conditions to yield the desired peptide product .
Comparison with Similar Compounds
Similar Compounds
Cbz-Arg(Pmc)-OH: Another protected form of arginine with a different protecting group (Pmc).
Cbz-Arg(Mtr)-OH: Uses the Mtr group for protection.
Fmoc-Arg(Pbf)-OH: Uses the Fmoc group for amino protection instead of Cbz.
Uniqueness
Cbz-Arg(Pbf)-OH is unique due to the stability and ease of removal of the Pbf group, making it highly suitable for solid-phase peptide synthesis. The combination of Cbz and Pbf groups provides effective protection during synthesis and allows for selective deprotection under mild conditions .
Properties
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O7S/c1-16-17(2)23(18(3)20-14-27(4,5)38-22(16)20)39(35,36)31-25(28)29-13-9-12-21(24(32)33)30-26(34)37-15-19-10-7-6-8-11-19/h6-8,10-11,21H,9,12-15H2,1-5H3,(H,30,34)(H,32,33)(H3,28,29,31)/t21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLFBAMLWBGRMI-NRFANRHFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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